molecular formula C9H10BrFO B1443440 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene CAS No. 1250406-44-0

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene

Cat. No. B1443440
M. Wt: 233.08 g/mol
InChI Key: YRCKAISYYWWGHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a radical mechanism and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene can be analyzed using the principles of organic chemistry. It is an aromatic compound with a bromo, ethoxymethyl, and fluoro substituent on the benzene ring. The exact structure would need to be determined using spectroscopic techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene can be complex due to the presence of multiple reactive sites. For instance, the bromine atom can participate in nucleophilic substitution reactions . Additionally, the ethoxymethyl group can undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene would be influenced by its molecular structure. As an aromatic compound, it would likely have a relatively high boiling point and be insoluble in water . The exact properties would need to be determined experimentally.

Scientific Research Applications

Electrochemical Fluorination

A study explored the electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4-fluorobenzene, which is structurally similar to 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene. This research provides insights into the formation mechanisms and side reactions occurring during fluorination, relevant to understanding the behavior of similar compounds (Horio et al., 1996).

Use in Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene, was researched as a bi-functional electrolyte additive in lithium-ion batteries. The additive demonstrated the ability to form a polymer film upon electrochemical polymerization, which is crucial for overcharge protection and enhancing the thermal stability of the batteries (Zhang Qian-y, 2014).

Cobalt-Catalysed Carbonylation

Research into the cobalt-catalysed methoxycarbonylation of polysubstituted bromo and fluorobenzenes, including compounds like 1,4-dichloro-2-fluorobenzene, offers insights into the synthesis of fluorinated benzoic acids. The process retains the fluorine substituents, indicating potential applications in synthesizing derivatives of fluorobenzoic acid from similar compounds (Boyarskiy et al., 2010).

Photofragment Spectroscopy

The study of the photodissociation of 1-bromo-4-fluorobenzene provides insights into the behavior of similar compounds under ultraviolet light. This research is significant for understanding the photofragmentation processes and the effects of fluorine atom substitution, which could be relevant to compounds like 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene (Gu et al., 2001).

Hydroxyl Radical Reactions

Research on the reactions of 1-bromo-2-fluorobenzene with hydroxyl radicals in aqueous solutions helps understand the chemical behavior of similar compounds when exposed to radical species. This knowledge can be critical in assessing the stability and reactivity of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene in different environments (Mohan & Mittal, 1996).

Safety And Hazards

The safety and hazards associated with 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene would depend on its physical and chemical properties. As a brominated compound, it could potentially be hazardous if ingested or inhaled, and it might cause skin and eye irritation . Proper safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene could include further exploration of its reactivity and potential applications in organic synthesis . Additionally, more detailed studies of its physical and chemical properties could be beneficial.

properties

IUPAC Name

4-bromo-1-(ethoxymethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCKAISYYWWGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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